Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is a synthetic tetrapeptide that belongs to the class of melanocortin receptor ligands. This compound is a derivative of the natural melanocortin peptides and has been modified to enhance its pharmacological properties. The inclusion of a trifluoromethyl group at the para position of the phenylalanine residue (DPhe) is particularly noteworthy, as it influences the compound's interaction with melanocortin receptors, specifically the mouse melanocortin-3 receptor and mouse melanocortin-4 receptor.
The compound is classified under melanocortin receptor ligands, which play significant roles in various physiological processes, including metabolism, appetite regulation, and energy homeostasis. Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is synthesized as part of research aimed at developing selective agonists and antagonists for these receptors, with potential applications in treating metabolic disorders and obesity .
The synthesis of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis involves the following key steps:
The specific conditions for cleavage and purification may vary based on the modifications introduced in the peptide sequence. For instance, a typical cleavage mixture might include trifluoroacetic acid in combination with thioanisol and water to ensure complete release of the peptide from the resin .
The molecular structure of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 can be represented as follows:
The molecular formula for Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is . The presence of the trifluoromethyl group significantly alters its lipophilicity and binding affinity to receptors compared to other derivatives without such modifications .
Ac-His-DPhe(pCF3)-Arg-Trp-NH2 undergoes various chemical reactions primarily related to its interactions with melanocortin receptors. These interactions can lead to receptor activation or inhibition depending on the specific receptor subtype targeted.
The compound exhibits partial agonist activity at certain concentrations, which can be attributed to its structural modifications that affect binding affinity and receptor selectivity. For instance, studies have shown that this tetrapeptide has antagonist properties at higher concentrations against mouse melanocortin-3 receptor .
The mechanism of action for Ac-His-DPhe(pCF3)-Arg-Trp-NH2 involves its binding to melanocortin receptors, specifically the mouse melanocortin-3 receptor and mouse melanocortin-4 receptor. Upon binding, it activates intracellular signaling pathways that regulate physiological responses such as appetite suppression and energy expenditure.
Research indicates that Ac-His-DPhe(pCF3)-Arg-Trp-NH2 demonstrates an antagonist K_i value of 6170 nM at the mouse melanocortin-3 receptor, suggesting it can inhibit receptor activity under certain conditions .
Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is typically a white to off-white powder when synthesized. It is soluble in organic solvents such as dimethyl sulfoxide but shows limited solubility in water.
The chemical properties are influenced by the presence of functional groups such as amides and trifluoromethyls. These groups contribute to its stability and reactivity under physiological conditions.
Relevant data includes:
Ac-His-DPhe(pCF3)-Arg-Trp-NH2 has significant scientific uses, particularly in pharmacological research targeting metabolic disorders. Its ability to selectively modulate melanocortin receptors makes it a candidate for developing treatments for obesity and related conditions.
Additionally, this compound serves as a valuable tool for studying receptor biology and signaling pathways associated with energy homeostasis . Further research into its analogs may lead to enhanced therapeutic agents with improved efficacy and selectivity for clinical applications.
The melanocortin receptor system comprises five G protein-coupled receptors (melanocortin-1 receptor through melanocortin-5 receptor) that regulate diverse physiological functions including pigmentation, steroidogenesis, inflammation, and energy homeostasis [8]. Among these, melanocortin-3 receptor and melanocortin-4 receptor demonstrate critical involvement in metabolic regulation based on knockout mouse models. Melanocortin-4 receptor knockout mice exhibit profound hyperphagia and obesity, while melanocortin-3 receptor knockout mice display a more subtle metabolic phenotype characterized by increased fat mass, reduced lean mass, and disrupted nutrient partitioning without marked hyperphagia [1] [4]. These distinct phenotypes underscore the non-redundant roles of melanocortin-3 receptor and melanocortin-4 receptor in energy homeostasis. The endogenous agonists for these receptors derive from post-translational processing of proopiomelanocortin, yielding α-melanocyte-stimulating hormone, β-melanocyte-stimulating hormone, γ-melanocyte-stimulating hormone, and adrenocorticotropic hormone, all sharing the conserved His-Phe-Arg-Trp sequence critical for receptor recognition and activation [1] [8].
The His-Phe-Arg-Trp tetrapeptide sequence represents the minimal active pharmacophore required for melanocortin receptor activation, as demonstrated by classical structure-activity relationship studies [1] [4]. Acetylation of the N-terminus and amidation of the C-terminus of this tetrapeptide yield Ac-His-Phe-Arg-Trp-NH2, which retains nanomolar potency at melanocortin-4 receptor, though with reduced selectivity and potency compared to endogenous melanocortin peptides [1] [2]. Subsequent optimization efforts revealed that substituting L-phenylalanine with D-phenylalanine at position 7 (using α-melanocyte-stimulating hormone numbering) significantly enhances metabolic stability and receptor binding affinity, producing the lead compound Ac-His-DPhe-Arg-Trp-NH2 [1]. This tetrapeptide scaffold serves as the fundamental template for developing receptor-selective ligands, with modifications primarily focused on the DPhe7 side chain to explore steric, electronic, and hydrophobic effects on receptor subtype selectivity and functional activity [1] [2] [4].
Table 1: Pharmacological Profile of Core Tetrapeptide Scaffolds at Mouse Melanocortin Receptors
Peptide Sequence | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) | Reference |
---|---|---|---|---|---|
NDP-MSH | 0.088 ± 0.031 | 0.33 ± 0.08 | 0.12 ± 0.01 | 0.26 ± 0.05 | [1] |
Ac-His-DPhe-Arg-Trp-NH2 | 112 ± 28 | 126 ± 7.8 | 2.28 ± 0.52 | 3.26 ± 0.60 | [1] |
Ac-His-DPhe(p-I)-Arg-Trp-NH2 | 38.2 ± 3.3 | 84.8 ± 21.0 | 0.40 ± 0.12 | 1.25 ± 0.27 | [1] |
The discovery that para-substitution of DPhe7 produces divergent pharmacological outcomes at melanocortin-3 receptor versus melanocortin-4 receptor provided the fundamental rationale for exploring structurally diverse analogs [1] [2] [4]. Initial studies with Ac-His-DPhe(p-I)-Arg-Trp-NH2 revealed a remarkable dichotomy: partial agonist/antagonist activity at melanocortin-3 receptor contrasted with full nanomolar agonist potency at melanocortin-4 receptor [1] [2]. This unprecedented "mixed pharmacology" suggested that melanocortin-3 receptor possesses unique structural determinants governing ligand efficacy compared to melanocortin-4 receptor. Subsequent structure-activity relationship investigations hypothesized that steric bulk and electron-withdrawing properties at the para position differentially influence receptor activation mechanisms between subtypes [1] [4]. The trifluoromethyl group (-CF3) emerged as a particularly interesting substituent due to its combination of significant steric bulk (van der Waals volume ≈ 46.5 ų), strong electron-withdrawing character (Hammett constant σₚ = 0.54), and high metabolic stability imparted by the carbon-fluorine bonds [1]. These properties position pCF3 as a strategic modification for probing melanocortin-3 receptor versus melanocortin-4 receptor selectivity determinants.
The systematic exploration of DPhe7 modifications began with the identification that bulky para-substituents could convert melanocortin tetrapeptides into antagonists at both melanocortin-3 receptor and melanocortin-4 receptor [1]. Key milestones include the discovery that para-iodo substitution in Ac-His-DPhe(p-I)-Arg-Trp-NH2 generated the first ligand with dissociated pharmacology—partial agonist/antagonist at melanocortin-3 receptor while retaining full agonist efficacy at melanocortin-4 receptor [1] [2]. This finding challenged the prevailing hypothesis that bulky DPhe7 modifications universally produced antagonists at both receptor subtypes and suggested distinct activation mechanisms. Subsequent structure-activity relationship studies expanded the exploration to diverse para-substituents including amino, methyl, tert-butyl, benzoyl, cyano, nitro, fluoro, chloro, bromo, and trifluoromethyl groups [1] [4]. These investigations revealed that efficacy at melanocortin-3 receptor correlates strongly with substituent size and electronic properties, with larger, more hydrophobic electron-withdrawing groups tending toward partial agonist/antagonist profiles. The trifluoromethyl-substituted analog Ac-His-DPhe(pCF3)-Arg-Trp-NH2 emerged from this systematic exploration as a compound exhibiting superior melanocortin-3 receptor versus melanocortin-4 receptor selectivity compared to other para-substituted derivatives [1].
Table 2: Influence of DPhe7 Para-Substituents on Functional Activity at Mouse Melanocortin-3 Receptor
Substituent | Steric Bulk (van der Waals volume, ų) | Electron Nature (Hammett σₚ) | mMC3R Pharmacology | Reference |
---|---|---|---|---|
None (DPhe) | 26.4 | 0.00 | Full agonist | [1] |
p-F | 18.0 | 0.06 | Full agonist | [1] |
p-Cl | 27.0 | 0.23 | Full agonist | [1] |
p-I | 37.0 | 0.18 | Partial agonist/antagonist | [1] [2] |
p-CN | 34.0 | 0.66 | Full agonist | [1] |
p-NO₂ | 34.0 | 0.78 | Full agonist | [1] |
p-CF₃ | 46.5 | 0.54 | Partial agonist/antagonist | [1] |
p-tBu | 73.5 | -0.20 | Inactive/antagonist | [1] |
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8